molecular formula C7H12N4O B2784760 3-Azido-1-ethylpiperidin-2-one CAS No. 2173996-29-5

3-Azido-1-ethylpiperidin-2-one

Cat. No.: B2784760
CAS No.: 2173996-29-5
M. Wt: 168.2
InChI Key: UGWZQGJPMAUBOO-UHFFFAOYSA-N
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Description

3-Azido-1-ethylpiperidin-2-one is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activity. This compound belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1-ethylpiperidin-2-one typically involves the azidation of 1-ethylpiperidin-2-one. One common method includes the reaction of 1-ethylpiperidin-2-one with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1-ethylpiperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

    Cycloaddition Reactions: Copper(I) catalysts for the Huisgen cycloaddition.

Major Products Formed

    Substitution Reactions: Various substituted piperidinones.

    Reduction Reactions: 1-Ethylpiperidin-2-one derivatives with an amine group.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

3-Azido-1-ethylpiperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Azido-1-ethylpiperidin-2-one is primarily related to its ability to interact with biological molecules through its azido group. This group can undergo bioorthogonal reactions, allowing the compound to be used in labeling and tracking studies in biological systems . Additionally, the compound’s structure enables it to interact with specific molecular targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperidin-2-one: Lacks the azido group, making it less reactive in certain bioorthogonal reactions.

    3-Azido-1-methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and reactivity.

    3-Azido-1-phenylpiperidin-2-one:

Uniqueness

3-Azido-1-ethylpiperidin-2-one is unique due to its specific combination of an azido group and an ethyl group on the piperidinone ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-azido-1-ethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-11-5-3-4-6(7(11)12)9-10-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWZQGJPMAUBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1=O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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